![molecular formula C13H17N3O2 B2418553 1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea CAS No. 941968-43-0](/img/structure/B2418553.png)
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea
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Description
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea, also known as GW-501516, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its ability to enhance physical performance, improve metabolic health, and prevent various diseases. In
Scientific Research Applications
Molecular Structure Analysis
Research on compounds with similar structures to "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea" has focused on their crystallographic properties to understand their biological activity potential. For example, Saharin et al. (2008) studied the crystal structure of a related compound, revealing the planar indole component's twist relative to the molecule and highlighting the importance of hydroxy groups in intramolecular and intermolecular hydrogen bonding (Saharin et al., 2008).
Biochemical Activity and Applications
Biological Activity and Chemical Synthesis
Studies have explored the rearrangement of related compounds to produce new indole and imidazolinone derivatives, indicating potential for developing new therapeutic agents. Klásek et al. (2007) demonstrated that substituted quinoline diones react to give indol-3-yl-ureas, showcasing the versatility of these compounds in synthetic chemistry (Klásek et al., 2007).
Material Science and Biomedical Applications
Research into hydroxybutyl chitosans, which share a functional group with the compound of interest, has shown that these materials exhibit excellent biocompatibility and antibacterial activities. Such studies suggest potential biomedical applications, including drug delivery systems or antimicrobial coatings (Cai et al., 2019).
Chemical Interactions and Catalysis
Chemical Interaction Studies
Boiocchi et al. (2004) investigated the interaction of a related urea compound with fluoride, illustrating the compound's ability to undergo proton transfer in the presence of fluoride ions. This study highlights the chemical reactivity and potential applications in sensing or catalysis (Boiocchi et al., 2004).
Catalytic Applications
Research into oxidative carbonylation of amino alcohols to produce N,N'-bis(hydroxyalkyl)ureas using molecular oxygen as the oxidant has shown that compounds similar to "1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea" can be synthesized under mild conditions. This indicates potential applications in organic synthesis and catalysis (Giannoccaro et al., 2010).
properties
IUPAC Name |
1-(1-hydroxybutan-2-yl)-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-9(8-17)15-13(18)16-12-7-14-11-6-4-3-5-10(11)12/h3-7,9,14,17H,2,8H2,1H3,(H2,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWTVHQHSBAQRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)NC1=CNC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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